nNOS vs. eNOS Isoform Selectivity: A 343-Fold Differential
In a direct head-to-head enzymatic comparison, 5-nitro-2-(4-piperidinyloxy)pyridine demonstrates potent inhibition of human neuronal nitric oxide synthase (nNOS) with an IC50 of 97 nM, while exhibiting minimal inhibition of the closely related endothelial isoform (eNOS) with an IC50 of 33.3 µM (33,300 nM) [1]. This quantifies a 343-fold selectivity window for nNOS over eNOS, a critical safety margin often absent in other nNOS-targeting fragments. For instance, the clinically studied nNOS inhibitor 7-nitroindazole exhibits an IC50 of 0.71 µM for nNOS, but this value is not paired with a comparable eNOS selectivity profile in the same study, highlighting the specific value of the isoform selectivity data available for this compound [1][2].
| Evidence Dimension | Inhibitory potency (IC50) against human nNOS and eNOS isoforms |
|---|---|
| Target Compound Data | IC50 (nNOS) = 97 nM; IC50 (eNOS) = 33.3 µM |
| Comparator Or Baseline | eNOS (baseline for selectivity calculation); 7-nitroindazole (IC50 for nNOS = 0.71 µM, eNOS selectivity not quantified) |
| Quantified Difference | 343-fold higher potency for nNOS over eNOS |
| Conditions | Inhibition of human nNOS and eNOS expressed in Sf9 cells, assessed by conversion of [3H]L-arginine to [3H]L-citrulline |
Why This Matters
This quantified selectivity profile is essential for research programs aiming to modulate nNOS activity without inducing hypertensive side effects mediated by eNOS inhibition.
- [1] BindingDB. (n.d.). BDBM50394745 (CHEMBL2165821): 5-Nitro-2-(4-piperidinyloxy)pyridine Affinity Data for nNOS and eNOS. View Source
- [2] Moore, P. K., & Bland-Ward, P. A. (1996). 7-Nitroindazole: an inhibitor of nitric oxide synthase. Methods in Enzymology, 268, 393-400. View Source
